molecular formula C17H18ClNO2 B4771207 4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide

4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide

Cat. No.: B4771207
M. Wt: 303.8 g/mol
InChI Key: IWWSPADHIUQBBL-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a benzamide moiety, and a phenoxyethyl group with dimethyl substitutions

Properties

IUPAC Name

4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-9-13(2)11-16(10-12)21-8-7-19-17(20)14-3-5-15(18)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWSPADHIUQBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide typically involves the following steps:

    Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,5-dimethylphenoxyethyl chloride: The 3,5-dimethylphenol is reacted with ethylene oxide to form 3,5-dimethylphenoxyethanol, which is then chlorinated using thionyl chloride to yield 3,5-dimethylphenoxyethyl chloride.

    Coupling with 4-chlorobenzoyl chloride: The 3,5-dimethylphenoxyethyl chloride is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The phenoxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines.

    Oxidation Products: Aldehydes or carboxylic acids derived from the phenoxyethyl group.

    Hydrolysis Products: 4-chlorobenzoic acid and 3,5-dimethylphenoxyethylamine.

Scientific Research Applications

4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The chloro group and the benzamide moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity. The phenoxyethyl group may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
  • 4-chloro-N-[2-(3,5-dimethoxyphenoxy)ethyl]benzamide
  • 4-chloro-N-[2-(3,5-dimethylphenoxy)propyl]benzamide

Uniqueness

4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide is unique due to the presence of the 3,5-dimethylphenoxyethyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide
Reactant of Route 2
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